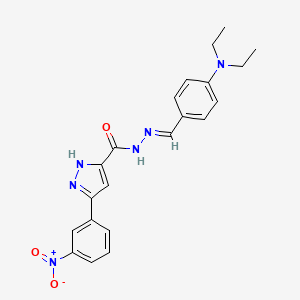

N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific temperature and pH conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies show that it can induce apoptosis in human leukemia cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of specific signaling molecules involved in cancer progression. Its diethylamino group enhances lipophilicity, facilitating better cell membrane penetration, which is crucial for its efficacy as an anticancer drug .

Material Science

Dyes and Indicators

this compound can be utilized as a dye due to its strong chromophoric properties. The compound's structure allows it to absorb light effectively, making it suitable for applications in colorimetric assays and as a fluorescent marker in biological studies.

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that adding such pyrazole derivatives can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications .

Analytical Chemistry

Spectroscopic Applications

The compound is also useful in analytical chemistry as a reagent for spectrophotometric determination of various metal ions. Its ability to form stable complexes with transition metals allows for sensitive detection methods in environmental monitoring and quality control processes.

Chromatographic Techniques

In chromatographic applications, this compound serves as a stationary phase modifier due to its unique interactions with analytes. This property enhances separation efficiency in liquid chromatography techniques, contributing to more accurate analytical results .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in leukemia cells; potential chemotherapeutic agent. |

| Study B | Material Science | Enhanced thermal stability in polymer composites; improved mechanical properties observed. |

| Study C | Analytical Chemistry | Effective reagent for spectrophotometric detection of metal ions; high sensitivity achieved. |

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(N,N-Diphenylamino)benzaldehyde: Shares structural similarities but lacks the nitrophenyl and pyrazole groups.

Tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin: Contains a benzylidene group but differs in the overall structure and functional groups.

Uniqueness

N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of diethylamino, nitrophenyl, and pyrazole groups

Biological Activity

N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrazole ring which contributes to its biological activity.

- A diethylamino group that enhances solubility and bioavailability.

- A nitrophenyl moiety that may play a role in its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including the compound in focus, exhibit significant anticancer properties. For instance:

- Mechanism : Pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways such as the NF-kB pathway and cell cycle regulation.

- Case Study : A study demonstrated that similar pyrazole derivatives showed IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- Mechanism : These compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Research Findings : In vivo studies have shown that certain pyrazole derivatives can reduce edema and inflammatory markers significantly, with some compounds achieving up to 85% inhibition of TNF-α at specific concentrations .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has also been explored:

- Mechanism : Pyrazoles can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Findings : Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, including E. coli and Aspergillus niger .

Pharmacological Profile

A summary of the biological activities associated with this compound is presented in Table 1.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N'-(4-(diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how is its structure confirmed?

The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-(diethylamino)benzaldehyde under reflux in ethanol. Structural confirmation employs FT-IR (to identify hydrazone C=N stretches at ~1600 cm⁻¹ and NH vibrations at ~3200 cm⁻¹), ¹H/¹³C NMR (to verify proton environments and substituent integration), ESI-MS (for molecular ion mass validation), and single-crystal X-ray diffraction (to resolve crystallographic parameters and confirm stereochemistry) .

Q. Which spectroscopic and analytical techniques are critical for characterizing pyrazole-carbohydrazide derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O, C=N, NH).

- ¹H/¹³C NMR : Resolves substituent positions and confirms E/Z isomerism in the hydrazone moiety.

- X-ray crystallography : Provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

- ESI-MS : Validates molecular weight and fragmentation patterns.

These methods collectively ensure structural fidelity and purity .

Advanced Research Questions

Q. How are density functional theory (DFT) calculations applied to study the electronic and structural properties of this compound?

DFT studies using the B3LYP/6-311G(d,p) basis set optimize the molecular geometry, compute frontier molecular orbitals (HOMO-LUMO energies), and predict vibrational frequencies. Solvent effects are modeled via the IEFPCM solvation framework. Results are compared to experimental data (e.g., X-ray bond lengths, IR spectra) to validate computational models .

Q. What methodological approaches resolve discrepancies between experimental and theoretical vibrational spectra?

Discrepancies in C=N or NO₂ stretching frequencies often arise from approximations in DFT (e.g., neglecting anharmonicity). Scaling factors (0.96–0.98) adjust theoretical frequencies. Additionally, natural bond orbital (NBO) analysis identifies hyperconjugative interactions that influence vibrational modes .

Q. How do solvent effects influence the compound’s electronic properties in computational studies?

The self-consistent reaction field (SCRF) method with IEFPCM models solvent polarity. Polar solvents (e.g., water) stabilize charge-transfer transitions, reducing HOMO-LUMO gaps by 0.2–0.5 eV compared to gas-phase calculations. This impacts reactivity predictions in biological environments .

Q. What strategies are used in molecular docking to evaluate biological activity?

Docking simulations (e.g., AutoDock Vina) position the compound in target protein active sites (e.g., DNA gyrase). Binding affinities (ΔG values) and interaction maps (hydrogen bonds, hydrophobic contacts) are analyzed. For example, the nitrophenyl group may form π-alkyl interactions with hydrophobic residues, while the diethylamino moiety participates in van der Waals contacts .

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Hirshfeld surfaces quantify close contacts (e.g., H···O/N, C···C). For pyrazole-carbohydrazides, >25% of interactions are H-bonding (N-H···O), while π-π stacking (8–12%) stabilizes layered crystal packing. These insights guide cocrystal engineering for enhanced solubility .

Q. What refinements in SHELXL improve crystal structure determination?

SHELXL incorporates twin refinement for overlapping diffraction data and anisotropic displacement parameters for heavy atoms. Key features include the use of restraints (e.g., DFIX for bond lengths) and the validation of hydrogen-bonding networks via PLATON .

Q. How are structure-activity relationships (SARs) derived for pyrazole-carbohydrazide analogs?

SAR studies compare substituent effects on bioactivity. For example, electron-withdrawing groups (e.g., NO₂) enhance DNA gyrase inhibition by increasing electrophilicity. Docking-guided modifications (e.g., replacing diethylamino with piperazine) optimize binding to hydrophobic pockets .

Properties

CAS No. |

302918-45-2 |

|---|---|

Molecular Formula |

C21H22N6O3 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22N6O3/c1-3-26(4-2)17-10-8-15(9-11-17)14-22-25-21(28)20-13-19(23-24-20)16-6-5-7-18(12-16)27(29)30/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,28)/b22-14+ |

InChI Key |

NADOEIQHRPUNKC-HYARGMPZSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.